
(3-Ammoniopropyl)DI-T-butylphosphonium bis(tetrafluoroborate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Ammoniopropyl)DI-T-butylphosphonium bis(tetrafluoroborate) is a phosphonium salt with the molecular formula C11H28B2F8NP and a molecular weight of 378.93 g/mol . This compound is notable for its unique structure, which includes a phosphonium center bonded to a 3-ammoniopropyl group and two T-butyl groups, with bis(tetrafluoroborate) as the counterion. It is used in various chemical applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ammoniopropyl)DI-T-butylphosphonium bis(tetrafluoroborate) typically involves the reaction of DI-T-butylphosphine with 3-bromopropylamine in the presence of a base, followed by the addition of tetrafluoroboric acid to form the bis(tetrafluoroborate) salt. The reaction conditions often include:
Reactants: DI-T-butylphosphine, 3-bromopropylamine, base (e.g., sodium hydroxide), tetrafluoroboric acid.
Solvent: Anhydrous solvents such as dichloromethane or acetonitrile.
Temperature: Typically carried out at room temperature to slightly elevated temperatures (20-40°C).
Purification: The product is usually purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) is common to scale up the synthesis efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Ammoniopropyl)DI-T-butylphosphonium bis(tetrafluoroborate) can undergo various chemical reactions, including:
Substitution Reactions: The phosphonium center can participate in nucleophilic substitution reactions, where the 3-ammoniopropyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the phosphorus atom.
Complex Formation: It can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphonium salts with different substituents.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Ammoniopropyl)DI-T-butylphosphonium bis(tetrafluoroborate) is used as a ligand in catalysis, particularly in transition metal-catalyzed reactions such as cross-coupling and hydrogenation
Biology and Medicine
In biological and medical research, this compound can be used to modify biomolecules, aiding in the study of protein-ligand interactions and enzyme mechanisms. Its ability to form stable complexes with biomolecules is particularly useful in these fields.
Industry
Industrially, (3-Ammoniopropyl)DI-T-butylphosphonium bis(tetrafluoroborate) is used in the production of specialty chemicals and materials. Its role in catalysis and as a reagent in organic synthesis makes it a versatile tool in manufacturing processes.
Mécanisme D'action
The mechanism by which (3-Ammoniopropyl)DI-T-butylphosphonium bis(tetrafluoroborate) exerts its effects involves the interaction of the phosphonium center with various molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate chemical transformations. The 3-ammoniopropyl group can also participate in hydrogen bonding and electrostatic interactions, influencing the reactivity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Ammoniopropyl)DI-T-butylphosphonium chloride
- (3-Ammoniopropyl)DI-T-butylphosphonium bromide
- (3-Ammoniopropyl)DI-T-butylphosphonium iodide
Uniqueness
Compared to these similar compounds, (3-Ammoniopropyl)DI-T-butylphosphonium bis(tetrafluoroborate) is unique due to its bis(tetrafluoroborate) counterion, which provides enhanced stability and solubility in various solvents. This makes it particularly useful in applications where other phosphonium salts may not perform as well.
Propriétés
Formule moléculaire |
C11H28B2F8NP |
|---|---|
Poids moléculaire |
378.9 g/mol |
Nom IUPAC |
3-ditert-butylphosphaniumylpropylazanium;ditetrafluoroborate |
InChI |
InChI=1S/C11H26NP.2BF4/c1-10(2,3)13(9-7-8-12)11(4,5)6;2*2-1(3,4)5/h7-9,12H2,1-6H3;;/q;2*-1/p+2 |
Clé InChI |
YFPVMYMPAJSJHB-UHFFFAOYSA-P |
SMILES canonique |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC(C)(C)[PH+](CCC[NH3+])C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B12056642.png)
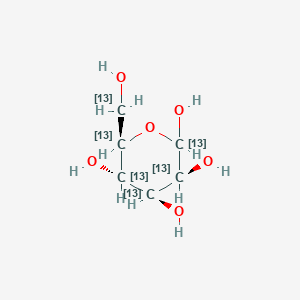
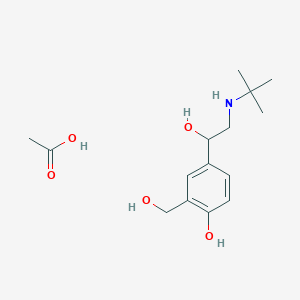

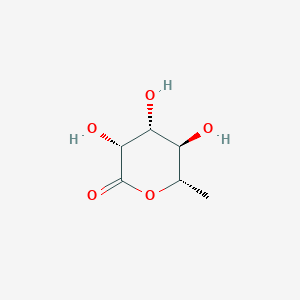
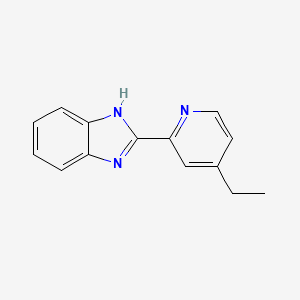
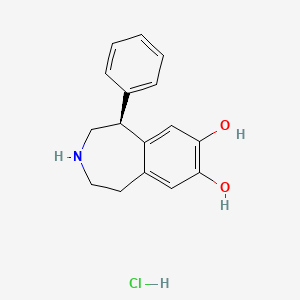

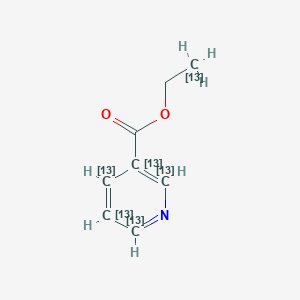
![Vitamin K1-[2H7] (Phytonadione)](/img/structure/B12056718.png)
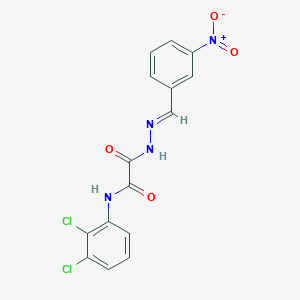
![{[(2,5,6-Trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B12056730.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12056738.png)
![[3-[3-[2,2-bis[[3-[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxy-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12056747.png)
